6-Ethylquinoline-4-carboxylic acid
Description
Significance of Quinoline (B57606) Core in Medicinal Chemistry and Related Fields
The quinoline nucleus is a recurring motif in a vast array of biologically active compounds, underpinning the development of drugs with diverse therapeutic applications. nih.govbenthamdirect.combenthamscience.com Its derivatives have been extensively investigated and have shown remarkable potential in various medicinal domains. The inherent chemical properties of the quinoline scaffold, including its aromaticity and the presence of a nitrogen atom, allow for a wide range of chemical modifications, enabling the fine-tuning of its biological activity. orientjchem.org
The significance of the quinoline core is underscored by its presence in numerous approved drugs. nih.gov Research has consistently demonstrated the broad biological activities of quinoline derivatives, including:
Anticancer: Quinoline derivatives have been a focal point in oncology research, with some compounds exhibiting potent antiproliferative properties. nih.govnih.gov They can induce apoptosis, disrupt cell migration, and act as angiogenesis inhibitors. rsc.org
Antimicrobial: The quinoline scaffold is central to the development of antibacterial and antifungal agents. nih.govbiointerfaceresearch.com
Antimalarial: Historically, quinoline-based compounds like quinine (B1679958) and chloroquine (B1663885) have been pivotal in the fight against malaria. rsc.orgbiointerfaceresearch.com
Antiviral: Certain quinoline derivatives have shown promise as antiviral agents. nih.gov
Other Therapeutic Areas: The versatility of the quinoline core extends to its use in developing anticonvulsant, anti-inflammatory, and cardiovascular drugs. nih.govbenthamdirect.combenthamscience.com
The 4-quinolone-3-carboxylic acid motif, a close relative of the quinoline-4-carboxylic acid scaffold, has been a particularly fruitful area of research since 1962, leading to the development of clinically used antibacterial agents. nih.gov This highlights the enduring importance of this structural class in medicinal chemistry.
Overview of 6-Ethylquinoline-4-carboxylic Acid within the Quinoline Derivative Landscape
This compound is a specific derivative within the broader family of quinoline-4-carboxylic acids. While much of the research focuses on the overarching quinoline scaffold, the strategic placement of substituents, such as the ethyl group at the 6-position and the carboxylic acid at the 4-position, can significantly influence the molecule's physicochemical properties and biological activity.
The synthesis of such derivatives often involves established chemical reactions like the Pfitzinger condensation. nih.gov The carboxylic acid group at the 4-position is of particular interest as it can participate in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds. nih.gov
Research into quinoline-4-carboxylic acid derivatives has explored their potential as inhibitors of various enzymes, including dihydroorotate (B8406146) dehydrogenase (DHODH) and alkaline phosphatases. nih.govrsc.org The ethyl group at the 6-position can modulate the lipophilicity and steric profile of the molecule, potentially enhancing its binding affinity and cellular permeability.
While specific, detailed research findings exclusively on this compound are not as abundant in publicly available literature as for the broader quinoline class, its structural features position it as a compound of interest for further investigation within the landscape of quinoline-based drug discovery. The principles guiding the research on other substituted quinoline-4-carboxylic acids provide a strong rationale for exploring the potential of this specific derivative.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-ethylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-2-8-3-4-11-10(7-8)9(12(14)15)5-6-13-11/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
YBOFKSXPUZMEST-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=CN=C2C=C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Ethylquinoline 4 Carboxylic Acid and Its Derivatives
Established Synthetic Routes for Quinoline-4-carboxylic Acid Derivatives
The synthesis of quinoline-4-carboxylic acids, including the 6-ethyl derivative, is of significant interest due to the prevalence of this scaffold in biologically active compounds and as a key precursor for more complex molecules. daneshyari.comnih.gov Two of the most established methods for constructing the quinoline-4-carboxylic acid core are the Pfitzinger reaction and the Doebner reaction. daneshyari.comwikipedia.orgimist.ma While both are classical name reactions, they offer different strategic approaches to accessing this important class of heterocycles.
Pfitzinger Reaction Protocols
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a chemical process that utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to produce substituted quinoline-4-carboxylic acids. wikipedia.orgwikipedia.org This method is a powerful tool for creating 2- and 3-substituted quinoline-4-carboxylic acids. nih.gov
Isatin Condensation with Carbonyl Compounds (e.g., ketones, α-keto esters)
The core of the Pfitzinger reaction involves the condensation of isatin, or its derivatives, with a carbonyl compound containing an α-methylene group. researchgate.net The reaction is typically carried out in the presence of a strong base, such as potassium hydroxide (B78521). wikipedia.orgyoutube.com A variety of ketones and α-keto esters can be employed as the carbonyl component, leading to a diverse range of substituted quinoline-4-carboxylic acids. researchgate.netresearchgate.net For instance, the reaction of isatin with various allylic and aromatic ketones has been reported to proceed under reflux conditions in the presence of catalytic potassium hydroxide in ethanol (B145695). researchgate.net
While traditionally conducted under basic conditions, an improved Pfitzinger condensation has been developed under acidic conditions, providing an efficient route to certain quinoline-4-carboxylic acid derivatives that are not easily accessible under standard protocols. researchgate.net Additionally, enaminones have been used as a substitute for 1,3-dicarbonyl compounds in the Pfitzinger reaction, leading to the synthesis of quinoline-4-carboxylic acids. researchgate.net
The table below summarizes examples of Pfitzinger-type reactions for the synthesis of quinoline-4-carboxylic acid derivatives.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| Isatin | Ketones | KOH, ethanol, reflux | 2-substituted quinoline-4-carboxylic acids | researchgate.net |
| Isatins | Ketones | Acidic conditions | Quinoline-4-carboxylic acid derivatives | researchgate.net |
| Isatin | Enaminones | Aqueous KOH or NaOH | Quinoline-4-carboxylic acids | researchgate.net |
| Isatin | 1,3-Dicarbonyl compounds, Alcohols | TMSCl | Quinoline-3,4-dicarboxylate derivatives | researchgate.net |
Mechanistic Investigations of Pfitzinger Reaction (e.g., ring opening, condensation)
The mechanism of the Pfitzinger reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin (1) to form the keto-acid intermediate (2). wikipedia.orgwikipedia.org This intermediate is typically not isolated. The aniline (B41778) moiety of this intermediate then reacts with a carbonyl compound to form an imine (3), which tautomerizes to the more stable enamine (4). Subsequent intramolecular cyclization and dehydration of the enamine lead to the final quinoline-4-carboxylic acid product (5). wikipedia.orgwikipedia.org
Doebner Reaction and its Variants
The Doebner reaction provides an alternative and versatile route to quinoline-4-carboxylic acids. wikipedia.org It is a three-component reaction involving an aromatic amine, an aldehyde, and pyruvic acid. wikipedia.orgresearchgate.net A key advantage of the Doebner reaction is the ability to use a wide variety of substituted anilines and aldehydes, allowing for greater diversity in the final products. nih.gov
Condensation of Aromatic Amines, Aldehydes, and Pyruvic Acid
The classical Doebner reaction involves the one-pot condensation of an aniline, an aldehyde (often an aromatic aldehyde), and pyruvic acid. daneshyari.comwikipedia.orgresearchgate.net This reaction has been the subject of various modifications to improve yields and reaction conditions. For example, the use of catalysts such as ytterbium perfluorooctanoate in water has been shown to be effective. daneshyari.comresearchgate.net The Doebner reaction is particularly useful for synthesizing 2-substituted quinoline-4-carboxylic acids. researchgate.net
Recent advancements have led to the development of the Doebner hydrogen-transfer reaction, which is effective for the synthesis of substituted quinolines from anilines bearing electron-withdrawing groups, which typically give low yields in the conventional Doebner reaction. nih.govnih.govtandfonline.com This modified approach has a broad substrate scope, accommodating both electron-donating and electron-withdrawing groups on the aniline, and is suitable for large-scale synthesis. nih.gov
The following table presents examples of the Doebner reaction and its modifications.
| Aniline | Aldehyde | Catalyst/Conditions | Product | Reference |
| Aniline | Benzaldehyde | Ytterbium perfluorooctanoate, water | 2-Phenylquinoline-4-carboxylic acid | daneshyari.comresearchgate.net |
| Anilines with electron-withdrawing groups | Benzaldehyde | BF₃·THF | Substituted quinoline-4-carboxylic acids | nih.govtandfonline.com |
| Aromatic amines | Pyruvic acid | Ethanol | 2-Methylquinoline-4-carboxylic acid derivatives | tandfonline.com |
| Aryl amine | Aryl aldehyde | p-TSA, water/ethylene glycol | 4-Quinoline carboxylic acid derivatives | tandfonline.com |
Mechanistic Insights into Doebner Reaction (e.g., Schiff's base formation, cyclization, decarboxylation)
The precise mechanism of the Doebner reaction is not definitively established, with two primary pathways proposed. wikipedia.org
One proposed mechanism begins with the formation of a Schiff base from the reaction of the aniline and the aldehyde. wikipedia.org This Schiff base then reacts with the enol form of pyruvic acid. The resulting adduct undergoes cyclization onto the aromatic ring, followed by dehydration to yield the quinoline-4-carboxylic acid. daneshyari.comwikipedia.org
An alternative mechanism suggests an initial aldol-type condensation between the aldehyde and pyruvic acid to form a β,γ-unsaturated α-keto acid. wikipedia.org This is followed by a Michael addition of the aniline to this intermediate. Subsequent cyclization and dehydration then lead to the final product. wikipedia.org
In the Doebner hydrogen-transfer reaction, it is proposed that the imine formed from the aniline and aldehyde is involved in the oxidation of an intermediate dihydroquinoline to the final quinoline (B57606) product. nih.gov
Regioselectivity Studies in Doebner Reactions
The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is a fundamental method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgalchetron.com The reaction mechanism, while not definitively established, is thought to proceed through either an initial aldol (B89426) condensation followed by a Michael addition and cyclization, or through the formation of a Schiff base followed by reaction with the enol form of pyruvic acid. wikipedia.org
A key consideration in the Doebner reaction is regioselectivity, particularly when using substituted anilines. For the synthesis of 6-ethylquinoline-4-carboxylic acid, 4-ethylaniline (B1216643) is the starting material. The cyclization step preferentially occurs at the unsubstituted position para to the amino group of the aniline derivative, leading to the desired 6-substituted quinoline. The regiochemical outcome is governed by the electronic and steric effects of the substituents on the aniline ring.
However, the traditional Doebner reaction can be limited by low yields, especially with anilines bearing electron-withdrawing groups. nih.govacs.org To address this, a modified "Doebner hydrogen-transfer reaction" has been developed, which improves yields for a broader range of anilines, including those with both electron-donating and electron-withdrawing substituents. nih.govacs.org This modified approach has proven to be scalable, highlighting its practical utility in synthesizing quinoline-4-carboxylic acid derivatives. nih.gov
Other Relevant Quinoline Synthesis Approaches
Beyond the Doebner reaction, other methods are instrumental in constructing the quinoline core, offering alternative pathways and access to diverse substitution patterns.
The Suzuki coupling reaction has emerged as a powerful tool for the synthesis of quinoline derivatives. numberanalytics.comlibretexts.org This palladium-catalyzed cross-coupling reaction typically involves an organoboron compound and an organic halide or triflate. libretexts.orgyoutube.com In the context of quinoline synthesis, this can involve coupling aryl halides with aryl boronic acids to form a biaryl compound, which is then cyclized to the quinoline ring system. numberanalytics.com The Suzuki coupling offers a versatile method for introducing a wide range of substituents onto the quinoline scaffold. nih.govresearchgate.net
The Pfitzinger reaction provides another route to quinoline-4-carboxylic acids, involving the reaction of isatin with a carbonyl compound in the presence of a base. thieme-connect.com While effective, this method can be limited by the availability of substituted isatins and the harsh reaction conditions. nih.govnih.gov
Other notable methods include the Doebner-von Miller reaction , which utilizes α,β-unsaturated carbonyl compounds, and the Combes quinoline synthesis . wikipedia.orgresearchgate.net
Chemical Modifications and Derivatization Strategies of this compound
Once synthesized, this compound serves as a versatile platform for further chemical modifications, enabling the creation of a vast library of derivatives with tailored properties.
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group at the 4-position is a prime site for derivatization.
Esterification: The carboxylic acid can be readily converted to its corresponding esters through various methods. Standard Fischer-Speier esterification conditions can be employed. nih.gov For instance, the reaction of 6-bromo-2-methyl-quinoline-4-carboxylic acid with ethanol yields the corresponding ethyl ester. chemicalbook.com In some cases, the use of TMS-diazomethane or the formation of a cesium salt followed by reaction with an alkyl iodide has been successful where other methods failed. nih.gov A one-pot process combining cyclization and esterification has also been reported, offering a more efficient route to quinoline-4-carboxylic esters. thieme-connect.com
Amide Formation: Amide derivatives are commonly prepared by first converting the carboxylic acid to a more reactive species, such as an acid chloride. dergipark.org.tr This activated intermediate can then be reacted with a variety of primary and secondary amines to yield the corresponding amides. dergipark.org.tr This approach allows for the introduction of a wide range of functionalities at this position.
Oxidation of Alcohol Precursors and Direct Carboxylation: While less common for direct synthesis of the title compound, the oxidation of a primary alcohol at the 4-position of the quinoline ring can, in principle, yield the carboxylic acid. Conversely, direct carboxylation methods, though challenging, represent another potential synthetic avenue.
Substituent Modifications on the Quinoline Ring
The quinoline ring itself is amenable to various substitution reactions, allowing for further diversification of the this compound scaffold.
Electrophilic Aromatic Substitution: The benzene (B151609) portion of the quinoline ring is more susceptible to electrophilic attack than the pyridine (B92270) ring. quimicaorganica.org Electrophilic substitution reactions on quinoline typically occur at positions 5 and 8. quimicaorganica.orgyoutube.com This is because the pyridine ring is electron-deficient, deactivating the positions within that ring towards electrophiles. reddit.com The stability of the resulting carbocation intermediates favors substitution at the 5 and 8 positions. quimicaorganica.org
Nucleophilic Substitution: Conversely, the electron-deficient pyridine ring is more reactive towards nucleophiles. researchgate.net Nucleophilic substitution on the quinoline ring generally takes place at positions 2 and 4. youtube.comquimicaorganica.orgtutorsglobe.com Halogenated quinolines at these positions are particularly good substrates for nucleophilic substitution reactions. quimicaorganica.org
Advanced Coupling Reactions for Scaffold Diversification
Modern cross-coupling reactions provide powerful tools for introducing a wide array of substituents onto the quinoline core, significantly expanding the accessible chemical space. The Suzuki coupling, as previously mentioned, is a prime example, enabling the formation of carbon-carbon bonds. researchgate.net This reaction is highly valued for its functional group tolerance and has been used to install aryl and other groups at various positions on the quinoline ring, often starting from a halogenated precursor. nih.gov
Precursor Synthesis for this compound Derivatization
For modifications on the quinoline ring, halogenated derivatives of this compound serve as key precursors. For instance, a bromo-substituted derivative can be prepared and subsequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce new carbon-carbon bonds.
The synthesis of precursors for derivatization of the carboxylic acid moiety involves the activation of the carboxylic acid itself, for example, by conversion to an acid chloride, which can then be used to synthesize a variety of amides. dergipark.org.tr
Catalysis in Quinoline-4-carboxylic Acid Synthesis
The synthesis of quinoline-4-carboxylic acids, including this compound, has been significantly advanced through the use of various catalytic systems. These catalysts improve reaction efficiency, yield, and selectivity, often under milder and more environmentally friendly conditions compared to traditional methods. imist.maresearchgate.net The catalytic approaches range from classical acid catalysis to modern transition-metal and nanocatalyst-based systems. acs.orgnumberanalytics.com
Key traditional synthetic routes that have been enhanced by catalysis include the Doebner, Pfitzinger, and Combes reactions. imist.ma Improvements often incorporate green chemistry principles, such as the use of efficient catalysts, solvent-free conditions, and microwave irradiation to reduce reaction times and the use of hazardous reagents. imist.maresearchgate.net
Acid Catalysis
Acid catalysts are frequently employed in fundamental quinoline syntheses like the Doebner and Combes reactions. wikipedia.orgwikipedia.orgdrugfuture.com The Doebner reaction, which synthesizes quinoline-4-carboxylic acids from anilines, pyruvic acid, and aldehydes, is traditionally acid-catalyzed. drugfuture.comresearchgate.net Both Brønsted acids (e.g., p-toluenesulfonic acid, perchloric acid) and Lewis acids (e.g., tin tetrachloride, scandium(III) triflate) have been utilized to facilitate this reaction. wikipedia.org In a notable advancement, p-toluenesulfonic acid has been used as an efficient organocatalyst for the synthesis of quinoline-4-carboxylic acid derivatives under microwave irradiation, offering high yields and short reaction times. researchgate.net
The Combes synthesis, which involves the condensation of anilines with β-diketones followed by acid-catalyzed ring closure, typically uses concentrated sulfuric acid. wikipedia.orgwikiwand.com However, alternative catalysts like polyphosphoric acid (PPA) have been explored to improve efficiency. wikipedia.org
Transition-Metal Catalysis
Transition-metal catalysts, including those based on palladium, copper, rhodium, ruthenium, and gold, have become essential for modern quinoline synthesis due to their high efficiency. numberanalytics.commdpi.comrsc.org These catalysts enable a variety of reaction types, such as cross-coupling and cyclization reactions. numberanalytics.com For instance, palladium catalysts are used in oxidative cyclization of aryl allyl alcohol and aniline to produce quinoline derivatives under redox-neutral conditions. mdpi.com Copper catalysts have been employed in one-pot reactions to generate 3-substituted quinoline derivatives from saturated ketones and anthranils. mdpi.com
Recent research has highlighted several specific applications:
Rhodium-catalyzed reactions involving ortho-C–H bond activation have provided an efficient route to substituted quinoline carboxylates. mdpi.com
Ruthenium-catalyzed aza-Michael addition and intramolecular annulation offer a simple method to access substituted quinolines. mdpi.com
Gold-catalyzed intermolecular annulation reactions of aniline derivatives with various compounds have significantly advanced the field. rsc.org
A cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones provides a ligand-free method for quinoline synthesis under mild conditions. mdpi.com
A study in 2023 introduced a Doebner hydrogen-transfer reaction for synthesizing substituted quinolines from anilines with electron-withdrawing groups, which typically give low yields in conventional Doebner reactions. acs.orgnih.gov This method was found to be effective using BF₃·THF as a catalyst. acs.org
Modern Catalytic Systems
The quest for more sustainable and efficient synthetic methods has led to the development of novel catalytic systems, including nanocatalysts, ionic liquids, and metal-organic frameworks (MOFs). acs.orgnih.gov
Nanocatalysts : These materials offer advantages such as high surface area, low catalyst loading, and high reusability. acs.org For example, Fe₃O₄ nanoparticles supported on cellulose (B213188) have been used for the three-component synthesis of pyrimido[4,5-b]quinolones in water, with the catalyst being reusable for multiple cycles without significant loss of activity. acs.org In 2020, a novel magnetic nanoparticle catalyst, Fe₃O₄@SiO₂@(CH₂)₃-Urea-Thiazole Sulfonic Acid Chloride, was developed for the one-pot synthesis of 2-arylquinoline-4-carboxylic acids, achieving high yields in short reaction times under solvent-free conditions. researchgate.net
Ionic Liquids : These have been utilized as both solvents and catalysts in quinoline synthesis, promoting high reaction rates and yields while being recyclable. numberanalytics.comnih.gov
Heterogeneous Catalysts : These catalysts are in a different phase from the reactants, which simplifies their separation and recovery, thus reducing waste and improving sustainability. numberanalytics.com
The table below summarizes various catalytic systems used in the synthesis of quinoline-4-carboxylic acids and their derivatives.
Catalytic Systems in Quinoline-4-Carboxylic Acid Synthesis
| Reaction Type | Catalyst | Substrates | Key Findings |
| Doebner Reaction | p-Toluenesulfonic acid (p-TSA) | Aromatic aldehyde, substituted aniline, pyruvic acid | Microwave-assisted, high yield, short reaction time, green synthesis. researchgate.net |
| Doebner Reaction | BF₃·THF | 6-(trifluoromethoxy)aniline, benzaldehyde, pyruvic acid | Effective for anilines with electron-withdrawing groups, enabling large-scale synthesis. acs.org |
| One-pot Synthesis | Fe₃O₄@SiO₂@(CH₂)₃-Urea-Thiazole Sulfonic Acid Chloride | Aniline, various benzaldehydes, pyruvic acid | Novel magnetic nanocatalyst; solvent-free; yields of 84-93% in 12-30 minutes. researchgate.net |
| Pfitzinger Reaction | Sodium acetate | Isatin, pyruvic acid | Basic catalyst used to form the key quinoline-4-carboxylic acid intermediate. researchgate.net |
| Esterification | Sulfuric acid | Quinoline-4-carboxylic acid, various alcohols | Standard acid catalysis for producing quinoline-4-carboxylate (B1235159) derivatives. researchgate.net |
| Combes Synthesis | Polyphosphoric acid (PPA) and alcohols | Substituted anilines, trifluoro-methyl-β-diketones | Modified Combes pathway; PPA proved more effective than sulfuric acid. wikipedia.org |
| Friedländer Synthesis | Various | 2-aminobenzaldehyde, ketone | Encompasses traditional catalysts and emerging systems like ionic liquids, MOFs, and nanocatalysts. nih.gov |
Analytical and Spectroscopic Characterization Techniques for Research Samples
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of 6-Ethylquinoline-4-carboxylic acid, the chemical shifts of the protons are influenced by their electronic environment. The acidic proton of the carboxylic acid is typically the most deshielded, appearing as a broad singlet in the downfield region of the spectrum, often above 10 ppm. hmdb.calibretexts.orglibretexts.org The protons of the ethyl group at the 6-position will present as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a characteristic pattern for an ethyl substituent. The chemical shift for the methylene protons is expected in the range of 2.8-3.0 ppm, while the methyl protons will be further upfield, around 1.3-1.4 ppm. The aromatic protons on the quinoline (B57606) ring will appear in the region of 7.0-9.0 ppm. oregonstate.edu The exact chemical shifts and coupling constants are influenced by the positions of the substituents on the quinoline core.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | >10 | broad singlet |
| Aromatic-H (Quinoline) | 7.0 - 9.0 | multiplet |
| -CH₂- (Ethyl) | ~2.9 | quartet |
| -CH₃ (Ethyl) | ~1.3 | triplet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to appear in the range of 165-185 ppm. libretexts.orgoregonstate.eduprinceton.edu The carbons of the quinoline ring will resonate in the aromatic region, typically between 120 and 150 ppm. The carbons of the ethyl group will appear in the aliphatic region, with the methylene carbon expected around 28-30 ppm and the methyl carbon around 15-20 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | 165 - 185 |
| Aromatic-C (Quinoline) | 120 - 150 |
| -CH₂- (Ethyl) | 28 - 30 |
| -CH₃ (Ethyl) | 15 - 20 |
Mass Spectrometry (MS, LCMS)
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. Aromatic carboxylic acids typically show a prominent molecular ion peak. youtube.com Common fragmentation pathways for quinoline-4-carboxylic acids involve the loss of the carboxyl group, leading to significant peaks at [M-COOH]⁺ (loss of 45 Da) and [M-CO₂]⁺ (loss of 44 Da). youtube.comchempap.org Further fragmentation of the quinoline ring can also be observed. chempap.org
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. acs.org For carboxylic acids, reversed-phase chromatography is often used, and analysis is typically performed in negative ion mode to detect the deprotonated molecule [M-H]⁻. researchgate.net Derivatization may sometimes be employed to improve chromatographic retention and ionization efficiency. researchgate.netnih.gov
Expected Mass Spectrometry Fragmentation for this compound
| Ion | m/z (Predicted) | Description |
| [M]⁺ | 201.08 | Molecular Ion |
| [M-H]⁻ | 200.07 | Deprotonated Molecule (in ESI-) |
| [M-COOH]⁺ | 156.08 | Loss of carboxylic acid group |
| [M-CO₂]⁺ | 157.08 | Loss of carbon dioxide |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Carboxylic acids have very characteristic IR absorption bands. libretexts.orgorgchemboulder.com A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. orgchemboulder.comspectroscopyonline.comspcmc.ac.in The C=O stretching vibration of the carbonyl group will appear as a strong, sharp peak typically between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids. spectroscopyonline.com The C-O stretching and O-H bending vibrations will also be present in the fingerprint region of the spectrum. orgchemboulder.com
Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Very broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Sharp |
| C-H stretch (Aliphatic) | 2850 - 2960 | Sharp |
| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong, sharp |
| C=C and C=N stretch (Aromatic) | 1450 - 1600 | Medium to strong |
| C-O stretch and O-H bend | 900 - 1400 | Medium |
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a compound. It is particularly useful for compounds containing conjugated systems. The quinoline ring system is aromatic and will exhibit strong UV absorption. While simple, non-conjugated carboxylic acids absorb at wavelengths too low to be of practical use, the conjugation of the carboxylic acid with the quinoline ring system in this compound is expected to result in a spectrum with distinct absorption maxima (λmax) in the UV region. The extended conjugation of the system will likely lead to absorptions at longer wavelengths compared to either a simple quinoline or a non-aromatic carboxylic acid.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate components of a mixture and to monitor the progress of a chemical reaction. nih.gov For the analysis of this compound, silica (B1680970) gel plates are typically used as the stationary phase. Due to the polar nature of the carboxylic acid group, it is common to add a small amount of a polar, acidic solvent like acetic acid or formic acid to the mobile phase to prevent "tailing" of the spot and to obtain a better separation. sigmaaldrich.com A common mobile phase might consist of a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate), with a small percentage of acid. sigmaaldrich.com The progress of a reaction can be monitored by spotting the reaction mixture on a TLC plate over time and observing the disappearance of the starting material spot and the appearance of the product spot. The spots can be visualized under UV light, as the quinoline ring is UV-active. frontiersin.org
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the electronic structure and properties of 6-Ethylquinoline-4-carboxylic acid.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT studies, often employing basis sets like B3LYP/6-31g++(d,p), B3LYP/6-31g(d,p), and B3LYP/6-31g(d), are crucial for optimizing molecular geometry and understanding electron distribution. researchgate.net Natural Bond Orbital (NBO) analysis, a feature of DFT studies, helps in understanding the hybridization, atomic charges, and the nature of bonding within the molecule.
Identifying the reactive sites of a molecule is fundamental for predicting its chemical behavior. Methods such as the analysis of Average Local Ionization Energy (ALIE) and Fukui functions are employed for this purpose. researchgate.net The condensed Fukui functions, for instance, can pinpoint which atoms in the quinoline structure are more susceptible to nucleophilic or electrophilic attack. researchgate.net For similar quinoline compounds, it has been observed that specific carbon and nitrogen atoms act as significant nucleophiles, indicating their tendency to donate electrons in a reaction. researchgate.net The molecular electrostatic potential (MEP) surface also provides a visual representation of the electron density, where regions of negative potential (often colored red or yellow) are prone to electrophilic attack. researchgate.net
The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of its reactivity. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net These energy values, along with derived properties like electronegativity, chemical hardness, and softness, are calculated using DFT. researchgate.net For related compounds, a smaller HOMO-LUMO gap has been correlated with higher chemical activity and polarizability. researchgate.net
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used to understand the interaction between a ligand, such as this compound, and a protein target at the atomic level. nih.govhuggingface.co
Docking simulations provide valuable information about the binding affinity, typically expressed as binding energy, and the specific interactions between the ligand and the active site residues of a protein. nih.govhuggingface.co These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. uomustansiriyah.edu.iq For instance, in the docking of various inhibitors with their target enzymes, the binding energy and the formation of hydrogen bonds with key amino acid residues are critical in determining the inhibitory potency. nih.gov
Molecular docking has been instrumental in characterizing the binding of quinoline derivatives to a wide array of enzymes and receptors, highlighting their therapeutic potential.
EGFR Kinase: Quinazoline (B50416) derivatives, structurally related to quinolines, have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Docking studies have shown that these compounds can fit into the ATP binding pocket of EGFR, with residues like Met769 and Thr830 playing a crucial role in hydrogen bonding. nih.govnih.gov
DHODH: Dihydroorotate (B8406146) dehydrogenase (DHODH) is a key enzyme in the pyrimidine (B1678525) biosynthesis pathway and a target for anticancer and antiviral therapies. nih.govphyschemres.org Quinoline-4-carboxylic acids have been shown to inhibit human DHODH. nih.govresearchgate.net Docking studies reveal that the carboxylate group of these inhibitors often forms important interactions with residues such as Arginine 136 in the binding pocket. nih.gov
DNA Gyrase: DNA gyrase is a bacterial enzyme essential for DNA replication and a well-established target for quinolone antibiotics. nih.govmdpi.com Molecular docking studies have been used to investigate the binding patterns of quinoline derivatives with DNA gyrase, with binding energies indicating the potential for antibacterial activity. uomustansiriyah.edu.iqnih.govsemanticscholar.orgresearchgate.net The C-3/C-4 keto-acid region of quinolones is known to chelate a magnesium ion, which in turn interacts with serine and aspartic acid residues in the enzyme's active site. nih.gov
TACE: While specific docking studies for this compound with Tumor Necrosis Factor-α-Converting Enzyme (TACE) were not prominently found in the provided context, the general applicability of docking to understand inhibitor binding is well-established.
HDAC: Histone Deacetylase (HDAC) inhibitors are a class of compounds investigated for cancer therapy. Carboxylic acid derivatives have been tested for HDAC inhibition, and molecular docking has been used to predict their activity and binding modes with human HDAC8. nih.govnih.gov
MAO-B: Monoamine Oxidase B (MAO-B) is a target for drugs used in the treatment of Parkinson's disease. nih.govpreprints.org Docking studies of various inhibitors with MAO-B have provided insights into their binding orientations and thermodynamic properties, often highlighting interactions with tyrosine residues in the active site. nih.govnih.govresearchgate.netmdpi.com
VEGFR Tyrosine Kinase: Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases are important targets in cancer therapy. Docking studies of quinazoline derivatives have suggested stable binding within the ATP binding pocket of VEGFR2, forming hydrogen bonds with key protein residues. nih.gov
Interactive Data Tables
Table 1: Predicted Electronic Properties of a Representative Quinoline Derivative
| Property | Value | Reference |
| HOMO Energy | Data not available | researchgate.netresearchgate.net |
| LUMO Energy | Data not available | researchgate.netresearchgate.net |
| HOMO-LUMO Gap | Data not available | researchgate.net |
| Electronegativity (χ) | Data not available | researchgate.net |
| Chemical Hardness (η) | Data not available | researchgate.net |
| Chemical Softness (S) | Data not available | researchgate.net |
Table 2: Molecular Docking Results of Quinoline Derivatives with Various Targets
| Target Enzyme/Receptor | PDB Code | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| EGFR Kinase | 1M17 | Data not available | Met769, Thr830 | nih.gov |
| DHODH | 1D3G | Data not available | Arg136, Gln47 | nih.gov |
| DNA Gyrase | 4DUH | -6.0 to -7.33 | Ser83, Asp87 | nih.govsemanticscholar.org |
| HDAC8 | Data not available | Data not available | Data not available | nih.gov |
| MAO-B | 2V5Z | Data not available | Tyr398, Tyr435 | nih.govmdpi.com |
| VEGFR2 | Data not available | -7.3 | Data not available | nih.gov |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed insight into the dynamic behavior of a compound and its interactions with its environment, such as a biological receptor. For quinoline derivatives, MD simulations are frequently employed to assess the stability of a ligand-protein complex, providing a more dynamic picture than static molecular docking. frontiersin.orgnih.gov
In a typical MD simulation study involving a quinoline-4-carboxylic acid derivative, the compound is first docked into the active site of a target protein. frontiersin.org This initial pose serves as the starting point for the simulation. The system, including the protein, the ligand, and surrounding solvent molecules, is then subjected to calculations that follow the laws of classical mechanics. researchgate.net By simulating the movements of all atoms over a set period, researchers can observe how the ligand's position and conformation change within the binding pocket. frontiersin.org
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This metric is calculated to assess the stability of the complex. A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the protein's active site and that the complex has reached equilibrium. nih.gov
Binding Interactions: Simulations can track the formation and breaking of intermolecular bonds, such as hydrogen bonds, between the ligand and the protein. frontiersin.org For instance, studies on related 2-aryl-quinoline-4-carboxylic acid derivatives targeting Leishmania major N-myristoyltransferase (LmNMT) used MD simulations to confirm that the compounds maintained stable binding within the enzyme's active site. frontiersin.orgfrontiersin.org
Conformational Changes: Both the ligand and the protein can change their shape during the simulation. MD can reveal whether the protein undergoes conformational relaxation that enhances binding affinity for the ligand. frontiersin.org
While specific MD simulation data for this compound is not prominently available in published literature, the methodology applied to other quinoline-4-carboxylic acids demonstrates how it would be used to validate its binding stability with potential biological targets. frontiersin.orgresearchgate.net
Computational Descriptors for Structure-Activity Relationship (e.g., polarizability, chemical descriptors)
Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. nih.goveurjchem.com These studies rely on the calculation of molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. eurjchem.com By establishing a mathematical relationship between these descriptors and the observed biological activity of a series of compounds, QSAR models can predict the activity of new, unsynthesized molecules. eurjchem.commdpi.com
For the quinoline-4-carboxylic acid class of compounds, various 2D and 3D descriptors are calculated to build robust QSAR models. eurjchem.com These descriptors fall into several categories:
Electronic Descriptors: These relate to the electron distribution in the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.
Thermodynamic Descriptors: These describe the energy and stability of the molecule. Examples include heat of formation and dipole moment, which influences how a molecule interacts with polar environments. nih.gov
Structural/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule. Examples include molecular weight, surface area, and polarizability, which describes how easily the electron cloud can be distorted by an electric field. nih.gov
A QSAR study on 4-quinoline carboxylic acid derivatives as inhibitors of vesicular stomatitis virus replication successfully developed a predictive model using such descriptors. eurjchem.com The model demonstrated a strong correlation between the calculated descriptors and the inhibition capacity, validating the approach. eurjchem.com For this compound, these descriptors would be calculated to predict its potential biological activities based on models developed for analogous compounds.
Below is a table of representative computational descriptors that would be relevant for a QSAR analysis of this compound.
| Descriptor Category | Descriptor Name | Significance in SAR |
| Thermodynamic | Dipole Moment | Influences solubility and ability to cross biological membranes. nih.gov |
| Thermodynamic | Heat of Formation | Indicates the energetic stability of the molecule. |
| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons in reactions. |
| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons in reactions. |
| Structural | Molecular Weight | Affects diffusion and transport across membranes. |
| Structural | Polarizability | Describes the molecule's ability to form instantaneous dipole interactions. nih.gov |
| Structural | Molar Refractivity | Relates to molecular volume and London dispersion forces. |
| Structural | Surface Area | Influences how the molecule interacts with its environment and receptors. nih.gov |
These descriptors provide the foundation for building predictive models that can accelerate the discovery of novel compounds with desired biological activities. eurjchem.commdpi.com
Mechanistic Investigations of Biological Activities in Vitro
Enzyme Inhibition Studies
Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. Quinoline-4-carboxylic acid derivatives have been identified as inhibitors of several key enzymes.
Kinetics of Inhibition (Competitive, Non-competitive, Uncompetitive)
The way in which a molecule inhibits an enzyme can be categorized by its kinetics.
Competitive Inhibition: An inhibitor that resembles the normal substrate competes for the same active site on the enzyme. The inhibition can be overcome by increasing the substrate concentration. This type of inhibition increases the Michaelis constant (Km) but does not affect the maximum reaction velocity (Vmax). libretexts.orgjackwestin.com
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its efficiency. jackwestin.comjackwestin.com This type of inhibition reduces Vmax but does not change Km. libretexts.org
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the release of the product. libretexts.orgjackwestin.com This mode of inhibition leads to a reduction in both Vmax and Km. libretexts.org
Different derivatives of quinoline (B57606) carboxylic acid may exhibit different kinetic profiles depending on the specific enzyme they target.
Dissociation Constant (Ki) Determination
The dissociation constant (Ki) is a measure of the affinity of an inhibitor for an enzyme; a lower Ki value indicates a more potent inhibitor. For certain analogues of quinoline carboxylic acids, these values have been determined to be in the low nanomolar to micromolar range, signifying strong binding to their enzyme targets. For example, studies on isosteres of carboxylic acid residues in other molecular contexts have yielded inhibitors with Ki values in the low nanomolar range. nih.gov
Mechanism of Action at Enzyme Active Sites (e.g., disruption of metabolic pathways, specific enzyme targets like DHODH, EGFR, HDAC, MAO-B)
The quinoline-4-carboxylic acid scaffold has been successfully utilized to design inhibitors for several critical enzymes.
Dihydroorotate (B8406146) Dehydrogenase (DHODH): This enzyme is essential for the de novo biosynthesis of pyrimidines, which are vital for cell growth and proliferation. nih.gov Inhibition of DHODH can halt the cell cycle in the S-phase. nih.gov Structurally similar compounds to 6-ethylquinoline-4-carboxylic acid have been shown to be potent DHODH inhibitors. These inhibitors occupy the ubiquinone binding site of the enzyme, a hydrophobic channel, where the carboxylic acid group is crucial for binding, forming interactions with key amino acid residues like Arginine 136. nih.gov Optimization of these quinoline-based analogues has led to the discovery of potent inhibitors with IC50 values in the nanomolar range. nih.gov
Table 1: Inhibition of DHODH by Quinoline-4-Carboxylic Acid Analogues
| Compound | DHODH IC50 (nM) |
|---|---|
| Analogue 41 | 9.71 ± 1.4 |
| Analogue 43 | 26.2 ± 1.8 |
| Analogue 46 | 28.3 ± 3.3 |
Data sourced from a study on quinoline-based DHODH inhibitors. nih.gov
Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in regulating gene expression, and their inhibition is a key strategy in cancer therapy. frontiersin.org Derivatives of 2-phenylquinoline-4-carboxylic acid have been developed as selective inhibitors of HDAC3. frontiersin.org In these inhibitors, the quinoline-4-carboxylic acid structure acts as the "cap group," which interacts with the outer rim of the enzyme's active site. frontiersin.org Compound D28, for instance, showed selective inhibition of HDAC3 with an IC50 value of 24.45 µM, while showing no significant activity against HDAC1, 2, and 6. frontiersin.org
Monoamine Oxidases (MAO-A and MAO-B): These enzymes are crucial for the metabolism of neurotransmitters like serotonin (B10506) and dopamine. nih.gov Selective inhibitors for MAO-A and MAO-B are used in the treatment of depression and neurodegenerative diseases, respectively. nih.gov The selectivity of inhibitors is believed to stem from different recognition sites near the enzyme active site, even though the catalytic site itself is structurally conserved between the two forms. nih.gov While specific data for this compound is limited, the quinoline scaffold is a known feature in various enzyme inhibitors.
Epidermal Growth Factor Receptor (EGFR): Information regarding the direct inhibition of EGFR by this compound was not identified in the reviewed literature.
Receptor Binding Assays and Modulation
Beyond enzyme inhibition, quinoline carboxylic acids can modulate the activity of cellular receptors. Studies have shown that certain quinoline acetic acid derivatives can act as modulators for Liver X Receptors (LXRs). nih.gov Molecular modeling and binding assays revealed that specific substituted quinoline compounds could selectively bind to LXRβ over LXRα, indicating that this class of molecules can achieve high specificity in receptor interaction. nih.gov
Cellular Pathway Modulation (e.g., induction of p53, caspases; inhibition of CDK2)
By inhibiting key enzymes or modulating receptors, quinoline-4-carboxylic acid derivatives can significantly impact cellular pathways that control cell life and death.
Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical pathway for removing damaged or cancerous cells. A quinazoline-based carboxylic acid derivative, compound 6e, was found to induce cellular apoptosis in a human breast cancer cell line. mdpi.com Similarly, the HDAC3 selective inhibitor D28, a 2-phenylquinoline-4-carboxylic acid derivative, was shown to promote apoptosis in K562 leukemia cells. frontiersin.org The induction of apoptosis often involves the activation of a cascade of enzymes known as caspases.
Cell Cycle Arrest: Uncontrolled cell division is a hallmark of cancer. The HDAC inhibitor D28 was also found to cause cell cycle arrest at the G2/M phase, preventing the cells from proceeding to mitosis. frontiersin.org This demonstrates that these compounds can interfere with the fundamental machinery of cell proliferation.
DNA Binding Studies (e.g., intercalation)
The planar aromatic structure of the quinoline ring suggests a potential for direct interaction with DNA. One common mode of interaction for such molecules is intercalation, where the compound inserts itself between the base pairs of the DNA double helix. nih.gov While direct studies on this compound are scarce, research on other biologically active natural products with similar structural features has shown that they can bind to DNA through intercalation, with a preference for AT-rich sequences. nih.gov This binding is an essential element for their biological activity and suggests a possible mechanism for quinoline-based compounds. nih.gov
Antioxidant Activity Assays (e.g., DPPH assay, hydrogen radical donation)
Extensive research into the in vitro biological activities of quinoline-4-carboxylic acid derivatives has revealed their potential in various therapeutic areas. However, specific data on the antioxidant activity of This compound , as determined by common assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay or other hydrogen radical donation studies, is not available in the current scientific literature.
While the broader class of quinoline derivatives has been a subject of interest for their antioxidant potential, research has often focused on compounds with different substitution patterns. For instance, studies have reported the antioxidant activity of 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid, which showed inhibition percentages of approximately 30.25% and 40.43%, respectively, in the DPPH assay at a concentration of 5 mg/L. It is understood that the antioxidant mechanism of these compounds involves the donation of hydrogen radicals.
Furthermore, other related structures such as alkoxy derivatives of (quinoline-4-ylthio)carboxylic acids have been noted for their antiradical and antioxidant effects. The general class of quinoline-4-carboxylic acids is recognized for a wide range of biological activities. However, the specific contribution of a 6-ethyl substituent to the antioxidant capacity has not been elucidated in published studies.
Research on "this compound" has been documented in the context of other biological targets, such as its role as an inhibitor of the eukaryotic initiation factor 4A (eIF4A), but these investigations did not include an assessment of its antioxidant properties.
Therefore, there is currently a lack of specific, detailed research findings and data tables pertaining to the antioxidant activity of this compound from in vitro assays.
Structure Activity Relationship Sar Studies of 6 Ethylquinoline 4 Carboxylic Acid Derivatives
Impact of Substituent Modifications on Biological Potency and Selectivity
SAR studies have identified three crucial regions on the quinoline-4-carboxylic acid scaffold where modifications significantly impact biological activity: the C2 position, the C4 position, and the benzo portion of the quinoline (B57606) ring. nih.gov The biological potential of these compounds is often directly linked to the effects of the substituents on the quinoline ring. rsc.org
Substituents on the Benzo Ring: The nature and position of substituents on the benzo portion of the quinoline ring are pivotal for potency. For instance, in the development of inhibitors for dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis, specific substitutions on this ring are required for activity. nih.gov The presence of a fluoro group at the C6 position, as seen in the potent anticancer drug candidate brequinar sodium (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid), highlights the importance of this position. nih.gov While direct SAR data for the 6-ethyl group is less common in broad studies, the general principle is that the size, lipophilicity, and electronic nature of the C6 substituent modulate target interaction. For example, compounds with a chloro-substituent have shown enhanced antileishmanial activity. rsc.org
Substituents at the C2 Position: The C2 position typically requires bulky and hydrophobic (lipophilic) substituents for optimal activity, particularly in the context of DHODH inhibition. nih.govnih.gov This is because the C2 substituent often fits into a hydrophobic channel in the target enzyme's binding pocket. nih.gov Studies on brequinar analogs revealed that groups like a biphenyl moiety at C2 are necessary for potent inhibition. nih.gov Modifications at this position can dramatically alter potency; for example, analogs lacking a diaryl ether (DE) group showed a 260-fold decrease in activity against DHODH, as this group engages in π-π stacking with a phenylalanine residue in the enzyme's active site. researchgate.net
Substituents at Other Positions: Modifications at other positions also influence activity. A methyl group at the C3 position is a common feature in potent analogs like brequinar. nih.gov In other studies, the introduction of amines at different positions was found to be tolerated in terms of potency while reducing lipophilicity, a key factor for improving pharmacokinetic properties. acs.org The effect of substituents can also be influenced by steric factors. For example, placing a strongly electron-withdrawing fluoro group at the 2'-position of a pyridine (B92270) ring attached to C2 resulted in a significant loss of potency, suggesting that steric hindrance can override electronic effects. nih.gov
Table 1: Impact of Substituent Modifications on Biological Activity of Quinoline-4-Carboxylic Acid Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.
| Position of Substitution | Type of Substituent | Effect on Biological Potency | Target/Activity | Reference |
|---|---|---|---|---|
| C2 | Bulky, hydrophobic groups (e.g., biphenyl) | Necessary for high potency | DHODH Inhibition | nih.govnih.gov |
| C2 | Diaryl ether (DE) group | Essential; creates π-π stacking | DHODH Inhibition | researchgate.net |
| C3 | Methyl group | Often present in potent compounds | DHODH Inhibition | nih.gov |
| C6 | Fluoro group | Enhances potency | DHODH Inhibition | nih.gov |
| C6 | Chloro group | Enhanced activity | Antileishmanial | rsc.org |
| Benzo Ring | Various electron-donating groups | Generally well-tolerated | STAT3 Inhibition | nih.gov |
| Benzo Ring | Halogen groups | Good yields and activity | STAT3 Inhibition | nih.gov |
Role of the Carboxylic Acid Moiety in Target Interaction
The carboxylic acid group at the C4 position is a stringent requirement for the biological activity of this class of compounds. nih.gov This functional group is often a key determinant in drug-target interactions due to its acidity and its ability to form strong electrostatic interactions and hydrogen bonds. nih.gov
In the context of DHODH inhibition, the carboxylate of quinoline-4-carboxylic acid derivatives plays an indispensable role. nih.gov High-resolution co-crystal structures show that the carboxylate group forms a salt bridge with a positively charged arginine residue (R136) and a potential hydrogen bond with a glutamine residue (Q47) in the enzyme's active site. nih.gov These interactions anchor the inhibitor in the binding pocket, ensuring proper orientation for other parts of the molecule to interact with the target.
The acidic nature of the carboxylic acid group means it is typically ionized at physiological pH, which enhances water solubility. researchgate.net This property is crucial for drug development. However, the presence of a carboxylic acid can also be a liability, potentially leading to metabolic instability or limited ability to cross biological membranes through passive diffusion. nih.gov Despite these potential drawbacks, its role in direct, high-energy interactions with biological targets often makes it an essential and irreplaceable part of the pharmacophore. nih.govnih.gov The modification of this group, for instance by converting it to an amide, can provide a more stable and neutral scaffold, but this fundamentally changes the interaction profile with the target. researchgate.net
Pharmacophore Elucidation for Enhanced Activity
A pharmacophore is defined as the specific arrangement of steric and electronic features necessary for a molecule to interact with a biological target and trigger a response. nih.gov For 6-ethylquinoline-4-carboxylic acid derivatives, pharmacophore models are developed based on the SAR data to guide the design of new analogs with enhanced activity.
Based on extensive SAR studies, a general pharmacophore model for quinoline-4-carboxylic acid inhibitors of targets like DHODH has been established. nih.govnih.gov The key features of this pharmacophore include:
An Anionic/Hydrogen Bond Acceptor Group: This is fulfilled by the C4-carboxylic acid, which is crucial for forming salt bridges and hydrogen bonds with the target protein. nih.govnih.gov
Aromatic/Heterocyclic Core: The quinoline ring itself serves as a rigid scaffold, properly orienting the other functional groups for optimal interaction. It also engages in hydrophobic interactions within the binding pocket. nih.gov
A Bulky Hydrophobic Group: Located at the C2 position, this feature is responsible for interacting with a nonpolar, hydrophobic channel in the target enzyme. nih.govnih.gov
Specific Substituents on the Benzo Ring: Electron-withdrawing groups, such as halogens at positions like C6, are often included as a feature to enhance potency. nih.gov
Pharmacophore models can be generated using either structure-based methods (when the 3D structure of the target is known) or ligand-based methods (using a set of known active molecules). nih.gov For quinoline-4-carboxylic acids, structure-guided approaches have been particularly successful, using co-crystal structures of inhibitors bound to their target to identify key interaction points and design new compounds that form additional favorable interactions. nih.gov This approach has led to the discovery of highly potent analogs by strategically positioning hydrogen-bond accepting groups to interact with specific amino acid residues in the target's binding site. nih.gov
Table 2: Key Pharmacophoric Features of Quinoline-4-Carboxylic Acid Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.
| Pharmacophoric Feature | Corresponding Molecular Moiety | Type of Interaction | Importance for Activity | Reference |
|---|---|---|---|---|
| Anionic Group | C4-Carboxylic Acid | Salt bridge, Hydrogen bonding | Essential | nih.govnih.govnih.gov |
| Rigid Scaffold | Quinoline Ring System | Hydrophobic interactions | Essential | nih.gov |
| Hydrophobic Region | Bulky C2-Substituent (e.g., biphenyl) | Hydrophobic interactions, π-π stacking | Essential for high potency | nih.govnih.govresearchgate.net |
| Hydrogen Bond Acceptor/Donor | Substituents on Benzo Ring (e.g., C6-Fluoro) | Modulates electronic properties and binding | Enhances potency | nih.gov |
Research Applications and Future Directions
Utilization as Chemical Building Blocks for Complex Heterocyclic Systems
6-Ethylquinoline-4-carboxylic acid serves as a valuable scaffold in the synthesis of more complex heterocyclic systems. The quinoline (B57606) core itself is a privileged structure in medicinal chemistry, and the ethyl and carboxylic acid functional groups on this particular molecule provide reactive handles for further chemical modifications. sigmaaldrich.com The carboxylic acid group, in particular, is a versatile starting point for a variety of chemical transformations. ui.ac.id
Classic organic reactions such as the Pfitzinger and Doebner reactions are employed for the synthesis of the quinoline-4-carboxylic acid core. researchgate.netresearchgate.net Once formed, the carboxylic acid can be converted into esters, amides, and other functional groups, paving the way for the construction of diverse molecular architectures. researchgate.netmdpi.com For instance, the carboxylic acid can be activated, often with reagents like thionyl chloride, to form an acid chloride. This highly reactive intermediate can then be reacted with a wide array of amines or alcohols to generate a library of amide or ester derivatives, respectively. acs.orgresearchgate.net
Furthermore, the quinoline ring system can participate in various carbon-carbon bond-forming reactions, such as the Suzuki coupling, to introduce additional complexity. nih.gov These synthetic strategies allow for the systematic exploration of the chemical space around the this compound core, leading to the creation of novel heterocyclic compounds with potentially interesting biological or material properties. uobaghdad.edu.iqnih.govresearchgate.net The ability to readily derivatize this compound makes it an important building block for creating libraries of compounds for high-throughput screening in drug discovery and materials science. nih.gov
Development of New Therapeutic Agents
The quinoline scaffold is a well-established pharmacophore, and derivatives of this compound are actively being investigated for a wide range of therapeutic applications. researchgate.netnih.gov The versatility of this core structure allows for the generation of numerous analogs with diverse biological activities. nih.gov
Antibacterial and Antifungal:
Quinolone derivatives have a long history as antibacterial agents. nih.gov Research has shown that modifications to the quinoline-4-carboxylic acid structure can lead to compounds with significant antibacterial and antifungal properties. nih.govnih.govrsc.org For example, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com Some of these compounds displayed good activity, particularly against Staphylococcus aureus. mdpi.com The introduction of different substituents allows for the fine-tuning of the antimicrobial spectrum and potency. mdpi.com
Anticancer:
The development of novel anticancer agents is a major focus of research involving quinoline derivatives. researchgate.net Certain quinoline-4-carboxylic acid analogs have been shown to exhibit cytotoxic activity against various cancer cell lines. researchgate.net One area of exploration is the development of inhibitors for enzymes crucial to cancer cell survival, such as vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. researchgate.net Additionally, some quinolinequinones have demonstrated selectivity for leukemic cells. nih.gov
Anti-inflammatory:
Derivatives of quinoline-4-carboxylic acid have also been investigated for their anti-inflammatory potential. nih.govnih.gov For example, a series of 6,7-substituted-5,8-quinolinequinones were synthesized and assessed for their anti-inflammatory activity, with some compounds showing potent effects. nih.gov
Antiviral:
The quinoline scaffold is present in several antiviral drugs. nih.gov Research into derivatives of quinoline-4-carboxylic acid has shown promise in the development of new antiviral agents. researchgate.net For instance, some analogs have been identified as potent inhibitors of viral replication. researchgate.net
Antimalarial:
Quinoline-based drugs like chloroquine (B1663885) have been mainstays in the treatment of malaria for decades. nih.govmdpi.commdpi.com The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. nih.gov Derivatives of quinoline-4-carboxylic acid are being explored as potential new antimalarial drugs, with some compounds showing promising activity against both chloroquine-sensitive and multi-resistant strains of the parasite. acs.orgnih.gov
Research in Biochemistry
The structural features of this compound and its derivatives make them useful tools in biochemical research, particularly in the study of enzyme activity and metabolic pathways. researchgate.net
The quinoline core can interact with the active sites of various enzymes, and by modifying the substituents on the ring, researchers can design specific inhibitors or probes to study enzyme function. nih.gov For example, derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov Inhibition of this enzyme can halt cell proliferation, making it a target for anticancer and anti-inflammatory therapies. nih.gov
Furthermore, the study of how these compounds are metabolized can provide insights into metabolic pathways. nih.govmdpi.comresearchgate.net Understanding the biotransformation of these molecules can aid in the design of more effective and safer drugs. mdpi.com The carboxylic acid group can also be used to attach fluorescent tags or other reporter groups, allowing for the visualization of the compound's distribution and interaction with biological systems.
Integration into Advanced Materials Science Research
The planar, aromatic nature of the quinoline ring system makes this compound and its derivatives interesting candidates for applications in materials science. nih.gov These molecules can exhibit useful electronic and photophysical properties. researchgate.net
Organic Semiconductors:
Heterocyclic compounds, including quinolines, are being explored as building blocks for organic semiconductors. researchgate.net These materials have potential applications in flexible and printed electronics. The ability to tune the electronic properties of the quinoline core through derivatization is a key advantage in this area. researchgate.net
Sensors and Fluorescent Probes:
The fluorescent properties of some quinoline derivatives make them suitable for use as sensors and probes. nih.gov The fluorescence of these compounds can be sensitive to their local environment, allowing them to be used to detect the presence of specific ions, molecules, or changes in pH. The carboxylic acid group can be used to anchor the quinoline moiety to a surface or to another molecule, creating a functional sensor.
Unexplored Derivatization Opportunities
While much research has been conducted on the derivatization of the quinoline-4-carboxylic acid core, there remain numerous unexplored avenues for creating novel compounds with unique properties. mdpi.comnih.gov
The ethyl group at the 6-position offers a site for further functionalization, although this has been less explored compared to modifications at other positions. Reactions at the benzylic position of the ethyl group could introduce new functional groups and stereocenters, leading to a new class of derivatives.
Furthermore, the development of novel synthetic methodologies could open up new possibilities for derivatization. researchgate.net For example, new catalytic methods could allow for more efficient and selective functionalization of the quinoline ring. The exploration of multicomponent reactions involving this compound or its precursors could also lead to the rapid generation of diverse and complex molecular scaffolds. researchgate.net
Advanced Computational Modeling for Lead Optimization
Advanced computational modeling techniques play a crucial role in the rational design and optimization of new molecules based on the this compound scaffold. researchgate.net These methods can be used to predict the biological activity and physicochemical properties of virtual compounds before they are synthesized, saving time and resources. nih.govfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR):
QSAR models can be developed to establish a mathematical relationship between the structural features of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives and to identify the key structural features that are important for activity. nih.gov
Molecular Docking:
Molecular docking simulations can be used to predict how a molecule will bind to the active site of a target protein. nih.gov This information can be used to design molecules that will bind more tightly and selectively to the target, leading to more potent and specific drugs. researchgate.net For example, docking studies have been used to understand the binding of quinoline derivatives to the VEGFR tyrosine kinase binding pocket. researchgate.net
Molecular Dynamics (MD) Simulations:
MD simulations can provide a more dynamic picture of how a molecule interacts with its target over time. This can reveal important information about the stability of the binding and the conformational changes that occur upon binding.
By integrating these computational approaches, researchers can more efficiently explore the vast chemical space around the this compound core and prioritize the synthesis of the most promising candidates for further experimental evaluation. frontiersin.org
Q & A
Q. What are the optimal synthetic routes for 6-ethylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves condensation of ethyl acetoacetate with an appropriate aldehyde (e.g., 3-methylbenzaldehyde) followed by cyclization using ammonium acetate under reflux in ethanol or methanol . Key parameters include:
- Temperature : Reflux conditions (~78–85°C for ethanol, ~65°C for methanol).
- Catalyst : Ammonium acetate facilitates cyclization.
- Purification : Acid-base workup or chromatography to isolate the carboxylic acid moiety. Yield optimization may require iterative adjustment of solvent polarity and stoichiometry.
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
Use a combination of:
- NMR : H NMR to identify ethyl protons (δ ~1.2–1.4 ppm, triplet) and aromatic protons (δ ~7.5–8.5 ppm). NMR confirms the carboxylic acid carbonyl (δ ~170–175 ppm) .
- X-ray crystallography : Resolves substituent positions on the quinoline ring (e.g., ethyl at C6, carboxylic acid at C4) .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1680–1720 cm) .
Advanced Research Questions
Q. How can contradictory data in enzyme inhibition assays involving this compound be resolved?
Quinoline derivatives often exhibit promiscuous binding. To validate target specificity:
- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based) with biophysical methods like ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) to quantify binding affinity .
- Control experiments : Use knockout cell lines or competitive inhibitors to rule off-target effects.
- Structural modeling : Dock the compound into enzyme active sites (e.g., using AutoDock Vina) to predict binding modes and clashes .
Q. What strategies mitigate side reactions during functionalization of this compound?
Common side reactions include decarboxylation or ethyl group oxidation. Mitigation approaches:
- Protecting groups : Temporarily protect the carboxylic acid with methyl esters (via Fischer esterification) before electrophilic substitution .
- Directed metalation : Use lithiation at C2 or C8 positions (directed by the ethyl group’s steric effects) to install halogens or other substituents .
- Low-temperature conditions : Perform reactions at –20°C to suppress thermal decomposition .
Q. How does the electronic nature of the ethyl group influence the reactivity of this compound in cross-coupling reactions?
The ethyl group’s electron-donating effect activates the quinoline ring for electrophilic substitution at C5 and C7 positions. For Suzuki-Miyaura coupling:
- Catalyst system : Pd(PPh)/KCO in DMF/HO (3:1) achieves coupling at C3 or C8 .
- Substrate limitations : Steric hindrance from the ethyl group may reduce yields at C6; prioritize aryl boronic acids with meta-substituents .
Data Contradiction and Analysis
Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?
- Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase studies) and normalize data to positive/negative controls .
- Meta-analysis : Compare IC values across studies, accounting for variations in buffer pH, ionic strength, and incubation time .
- SAR studies : Systematically modify substituents (e.g., replacing ethyl with fluoro) to isolate contributions to bioactivity .
Methodological Tables
Table 1. Key Synthetic Conditions for Derivatives of this compound
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh), KCO, DMF/HO | 65–78 | |
| Esterification | HSO, CHOH, reflux | 92 | |
| Halogenation | NBS, CCl, AIBN, 80°C | 45 |
Table 2. Spectral Data for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| H NMR (400 MHz, DMSO-d) | δ 1.35 (t, J=7.2 Hz, 3H, CHCH), δ 8.15 (s, 1H, C2-H) | |
| FT-IR | 1685 cm (C=O), 2550 cm (O-H) |
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
